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molecular formula C11H8FNO2 B8542402 (7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde

(7-Fluoro-2-oxo-1(2H)-quinolinyl)acetaldehyde

Cat. No. B8542402
M. Wt: 205.18 g/mol
InChI Key: MCDKVTTZUCKTEV-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

A solution of 7-fluoro-1-(2-propen-1-yl)-2(1H)-quinolinone (5.0 g, 0.025 mmol) in 3:1 CH2Cl2:MeOH (500 mL) was cooled to −70° and 03 was bubbled through the solution for 20 min. Dimethyl sulfide (19 mL, 0.25 mol) were added and the reaction was stirred for 90 min at −70° C., then allowed to warm to room temperature overnight. The solvents were removed under reduced pressure yielding a thick orange oil. Purification by column chromatography on silica gel (1% to 100% hexane:ethyl acetate gradient) yielded a dark yellow solid (4.2 g, 82%).
Name
7-fluoro-1-(2-propen-1-yl)-2(1H)-quinolinone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:15])[N:9]2[CH2:12][CH:13]=C)=[CH:4][CH:3]=1.C(Cl)Cl.CSC.C[OH:23]>>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:15])[N:9]2[CH2:12][CH:13]=[O:23])=[CH:4][CH:3]=1

Inputs

Step One
Name
7-fluoro-1-(2-propen-1-yl)-2(1H)-quinolinone
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C2C=CC(N(C2=C1)CC=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 90 min at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
03 was bubbled through the solution for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding a thick orange oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (1% to 100% hexane:ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC1=CC=C2C=CC(N(C2=C1)CC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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